molecular formula C10H21Cl B8704885 1-Chloro-3,7-dimethyloctane CAS No. 5453-97-4

1-Chloro-3,7-dimethyloctane

Cat. No. B8704885
Key on ui cas rn: 5453-97-4
M. Wt: 176.72 g/mol
InChI Key: IFTYHSVPPGZJQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06638646B2

Procedure details

184.4 g (1.48 mol) of p-methoxyphenol, 275.9 g (1.56 mol, 1.05 eq) of 3,7-dimethyl-1-octyl chloride, 106.9 g of KOH (85% strength, 1.62 mol, 1.09 eq) and 15.04 g of sodium iodide were dissolved in 620 ml of dry ethanol in a 2 l four-necked round-bottomed flask fitted with dropping funnel, high-efficiency condenser, gas outlet and magnetic stirrer bar, and heated at the boil for 64 hours with magnetic stirring. The mixture was cooled to room temperature, and the reaction solution was decanted off from the solid formed. The reaction solution was evaporated in a rotary evaporator. The solid was taken up in 400 ml of 10% strength aqueous NaOH solution. This solution was extracted twice with 400 ml of toluene each time. The organic phases were combined, washed with 100 ml of 10% strength aqueous NaOH solution and dried using Na2SO4. The solvent was distilled off under reduced pressure in a rotary evaporator. The residue was distilled under reduced pressure (1 mbar, head temperature: 159-162° C.), giving 372.4 g (1.41 mol, 95%) of 1-methoxy-4-(3,7-dimethyloctyloxy)benzene as a colorless oil.
Quantity
184.4 g
Type
reactant
Reaction Step One
Quantity
275.9 g
Type
reactant
Reaction Step One
Name
Quantity
106.9 g
Type
reactant
Reaction Step One
Quantity
620 mL
Type
solvent
Reaction Step One
Quantity
15.04 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1.[CH3:10][CH:11]([CH2:15][CH2:16][CH2:17][CH:18]([CH3:20])[CH3:19])[CH2:12][CH2:13]Cl.[OH-].[K+]>C(O)C.[I-].[Na+]>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH2:13][CH2:12][CH:11]([CH3:10])[CH2:15][CH2:16][CH2:17][CH:18]([CH3:20])[CH3:19])=[CH:5][CH:4]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
184.4 g
Type
reactant
Smiles
COC1=CC=C(C=C1)O
Name
Quantity
275.9 g
Type
reactant
Smiles
CC(CCCl)CCCC(C)C
Name
Quantity
106.9 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
620 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
15.04 g
Type
catalyst
Smiles
[I-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted
TEMPERATURE
Type
TEMPERATURE
Details
heated at the boil for 64 hours with magnetic stirring
Duration
64 h
CUSTOM
Type
CUSTOM
Details
the reaction solution was decanted off from the solid
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
The reaction solution was evaporated in a rotary evaporator
EXTRACTION
Type
EXTRACTION
Details
This solution was extracted twice with 400 ml of toluene each time
WASH
Type
WASH
Details
washed with 100 ml of 10% strength aqueous NaOH solution
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure in a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under reduced pressure (1 mbar, head temperature: 159-162° C.)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)OCCC(CCCC(C)C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.41 mol
AMOUNT: MASS 372.4 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.